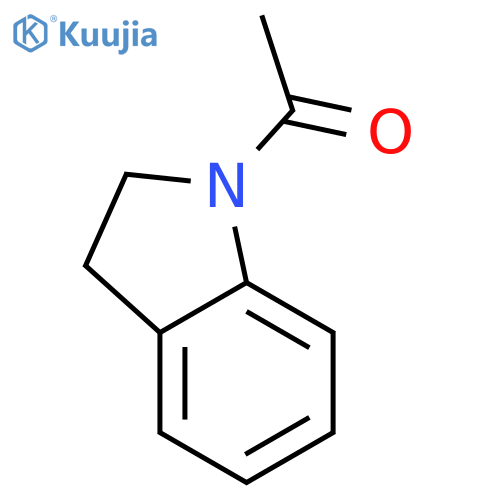Cas no 16078-30-1 (1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one)

16078-30-1 structure
商品名:1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-ACETYLINDOLINE
- 1-(2,3-Dihydro-indol-1-yl)ethanone
- 1-(2,3-Dihydroindol-1-yl)ethanone
- 1-ACETYL-2,3-DIHYDROINDOLE
- 1-(Indolin-1-yl)ethanone
- N-Acetylindoline
- 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
- SR-01000389835-1
- DTXSID10166984
- 1-(2,3-dihydro-indol-1-yl)-ethanone
- SB64066
- SY015454
- SR-01000389835
- F0451-0187
- 1H-Indole, 1-acetyl-2,3-dihydro-
- 1H-Indole, 1-acetyl-2,3-dihydro- (9CI)
- ChemDiv2_000149
- AKOS003239122
- HMS555O21
- Z30624388
- SCHEMBL396037
- 1-(indolin-1-yl)ethan-1-one
- BRN 0129366
- N-Acetyl indoline
- A-1414
- CS-W010870
- CHEMBL3274978
- RNTCWULFNYNFGI-UHFFFAOYSA-N
- 16078-30-1
- Ethanone, 1-(2,3-dihydro-1H-indol-1-yl)-
- AC-23381
- MFCD00022908
- 1-Acetylindoline, 98%
- 1-(2,3-dihydro-1H-indol-1-yl)-ethanone
- 1-Acetyl-2,3-dihydro-1H-indole
- EN300-49295
- 1-acetyl-indoline
- 5-20-06-00242 (Beilstein Handbook Reference)
- BDBM50016624
- acetylindoline
- 1-indolin-1-ylethanone;1-(Indolin-1-yl)ethanone
- HMS1369G17
- FT-0629823
- InChI=1/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H
- INDOLINE, 1-ACETYL-
- A810181
- Maybridge1_005081
- DB-043468
- STK364320
- 1-(2,3-dihydro-1H-indol-1-yl)ethanone
-
- MDL: MFCD00022908
- インチ: InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3
- InChIKey: RNTCWULFNYNFGI-UHFFFAOYSA-N
- ほほえんだ: CC(N1CCC2=C1C=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 161.08400
- どういたいしつりょう: 161.084064
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 20.3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.144
- ゆうかいてん: 102-104 °C (lit.)
- ふってん: 355.1℃ at 760 mmHg
- フラッシュポイント: 174.5 °C
- 屈折率: 1.575
- PSA: 20.31000
- LogP: 1.66060
- ようかいせい: 未確定
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H317
- 警告文: P280
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- RTECS番号:NM1892500
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- セキュリティ用語:S22;S24/25
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-49295-0.5g |
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
16078-30-1 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
| Life Chemicals | F0451-0187-75mg |
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
16078-30-1 | 90%+ | 75mg |
$208.0 | 2023-11-21 | |
| Enamine | EN300-49295-50.0g |
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
16078-30-1 | 95.0% | 50.0g |
$80.0 | 2025-03-21 | |
| Life Chemicals | F0451-0187-30mg |
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
16078-30-1 | 90%+ | 30mg |
$119.0 | 2023-11-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801616-100g |
1-Acetylindoline |
16078-30-1 | 95% | 100g |
740.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A76160-5g |
1-(Indolin-1-yl)ethanone |
16078-30-1 | 97% | 5g |
¥48.0 | 2021-09-10 | |
| Fluorochem | 216430-5g |
1-(Indolin-1-yl)ethanone |
16078-30-1 | 95% | 5g |
£10.00 | 2022-02-28 | |
| TRC | D448340-5g |
1-(2,3-Dihydroindol-1-yl)ethanone |
16078-30-1 | 5g |
$ 135.00 | 2022-06-05 | ||
| Apollo Scientific | OR25444-25g |
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
16078-30-1 | 98+% | 25g |
£17.00 | 2025-03-21 | |
| TRC | D448340-1000mg |
1-(2,3-Dihydroindol-1-yl)ethanone |
16078-30-1 | 1g |
$ 133.00 | 2023-04-17 |
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 関連文献
-
Namrata Prusty,Lakshmana K. Kinthada,Rohit Meena,Rajesh Chebolu,Ponneri Chandrababu Ravikumar Org. Biomol. Chem. 2021 19 891
-
Venty Suryanti,Mohan Bhadbhade,Roger Bishop,David StC Black,Naresh Kumar CrystEngComm 2012 14 7345
-
3. Design, synthesis, and characterisation of glyoxylamide-based short peptides as self-assembled gelsVina R. Aldilla,Shashidhar Nizalapur,Adam Martin,Chris E. Marjo,Anne Rich,Eugene Yee,Panthipa Suwannakot,David StC. Black,Pall Thordarson,Naresh Kumar New J. Chem. 2017 41 13462
-
Tyrone J. Hogenauer,Qianli Wang,Aditya K. Sanki,Amy J. Gammon,Cherie H. L. Chu,Clyde M. Kaneshiro,Yasuhiro Kajihara,Katja Michael Org. Biomol. Chem. 2007 5 759
-
Yuto Mifune,Hiroyuki Nakamura,Shinichiro Fuse Org. Biomol. Chem. 2016 14 11244
16078-30-1 (1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one) 関連製品
- 21905-78-2(Acetyloxindole)
- 16078-35-6(1,1'-(Indoline-1,5-diyl)diethanone)
- 62368-29-0(1-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one)
- 2861-59-8(2,3-dihydro-1H-indole-1-carbaldehyde)
- 61-70-1(1-Methyl-2-oxindole (1-Methyl-2-indolone))
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16078-30-1)1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

清らかである:99%
はかる:500g
価格 ($):170.0